molecular formula C10H9NO3 B1598474 Methyl 3-isocyanato-2-methylbenzoate CAS No. 480439-28-9

Methyl 3-isocyanato-2-methylbenzoate

Cat. No.: B1598474
CAS No.: 480439-28-9
M. Wt: 191.18 g/mol
InChI Key: MATKDXXVIXCUAX-UHFFFAOYSA-N
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Description

Methyl 3-isocyanato-2-methylbenzoate (CAS: 480439-28-9) is a substituted benzoate ester with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . Its structure features:

  • An isocyanate group (-NCO) at the meta position (C3) of the benzene ring.
  • A methyl ester (-COOCH₃) at the carbonyl position (C1).
  • A methyl substituent (-CH₃) at the ortho position (C2).

This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of polymers, agrochemicals, and pharmaceuticals due to the reactivity of the isocyanate group .

Properties

IUPAC Name

methyl 3-isocyanato-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-7-8(10(13)14-2)4-3-5-9(7)11-6-12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATKDXXVIXCUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N=C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392421
Record name Methyl 3-isocyanato-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480439-28-9
Record name Methyl 3-isocyanato-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-isocyanato-2-methylbenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-isocyanato-2-methylbenzoate can be synthesized through various organic reactions. One common method involves the reaction of methyl 3-amino-2-methylbenzoate with phosgene or triphosgene under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the isocyanate group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isocyanato-2-methylbenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-isocyanato-2-methylbenzoate primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical syntheses and modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-Isothiocyanato-2-Methylbenzoate (CAS: 1001185-62-1)

This analog replaces the isocyanate (-NCO) group with an isothiocyanate (-NCS) group. Key differences include:

Structural and Physicochemical Properties
Property Methyl 3-Isocyanato-2-Methylbenzoate Methyl 3-Isothiocyanato-2-Methylbenzoate
Molecular Formula C₁₀H₉NO₃ C₁₀H₉NO₂S
Molecular Weight 191.18 g/mol 207.25 g/mol
Functional Groups -NCO, -COOCH₃, -CH₃ -NCS, -COOCH₃, -CH₃
Topological PSA Not reported 70.8 Ų
Hydrogen Bond Acceptors 4 4
Rotatable Bonds 3 3

Methyl 4-Isocyanatobenzoate (Hypothetical)

A positional isomer with the -NCO group at the para position:

Key Differences
  • Steric Hindrance : The ortho methyl group in this compound introduces steric constraints, reducing accessibility to the -NCO group in certain reactions.

Simpler Analogs: Methyl Isothiocyanate (CAS: 556-61-6)

Property This compound Methyl Isothiocyanate
Molecular Formula C₁₀H₉NO₃ CH₃NCS
Molecular Weight 191.18 g/mol 73.12 g/mol
Volatility Low (due to aromaticity) High
Applications Polymer intermediates Pesticides, fumigants

The benzoate ester in this compound enhances lipophilicity, making it more suitable for applications requiring controlled release or solubility in organic matrices .

Spectroscopic Differentiation

  • IR Spectroscopy :
    • -NCO : Strong absorbance near 2270 cm⁻¹ .
    • -NCS : Absorbance near 2100 cm⁻¹ .
  • NMR : The ortho methyl group in this compound causes distinct shielding effects in ¹H and ¹³C spectra compared to para-substituted analogs.

Biological Activity

Methyl 3-isocyanato-2-methylbenzoate (C10H9NO3) is an organic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including toxicity studies, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

This compound features an isocyanate functional group attached to a methylbenzoate structure. Its molecular formula is C10H9NO3, and it can be represented by the following structural formula:

SMILES CC1 C C CC C1N C O C O OC\text{SMILES CC1 C C CC C1N C O C O OC}

Biological Activity Overview

The biological activity of isocyanates, including this compound, primarily revolves around their reactivity with nucleophiles, leading to various biological effects. The following sections detail specific findings related to this compound.

2. Potential Therapeutic Applications

Isocyanates are known for their potential applications in pharmaceuticals. This compound may serve as a precursor for the synthesis of biologically active compounds. Its structural similarity to other benzoate derivatives suggests possible applications in drug design, particularly in developing inhibitors for specific enzymes or pathways.

3. Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-isocyanatobenzoateIsocyanate at position 4Different position affects reactivity
Methyl 3-amino-4-methylbenzoateAmino group instead of isocyanateExhibits different biological activities
Methyl 3-methoxy-4-methylbenzoateMethoxy group at position 3Alters solubility and potential applications
Methyl N-(4-methylphenyl)carbamateCarbamate structurePotentially less reactive than isocyanates

This table highlights how variations in functional groups and positions can significantly influence the biological properties of similar compounds.

Case Studies

While direct case studies on this compound are scarce, insights can be drawn from research on related compounds. For instance, studies have shown that methyl benzoate analogs exhibit repellency against pests like bed bugs (Cimex lectularius), indicating potential applications in pest control . Furthermore, investigations into the inhibition of histone deacetylases (HDACs) by structurally related compounds suggest that modifications in the benzoate structure can lead to varying degrees of biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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